2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
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Overview
Description
2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound that belongs to the class of pyrido-oxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyridines and oxazinones, which undergo various chemical transformations such as alkylation, cyclization, and condensation.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
Uniqueness
2,2-Dimethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
88799-54-6 |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-12(13-8-5-4-6-9-13)19-15-14(10-7-11-18-15)21-17(2,3)16(19)20;/h4-12H,1-3H3;1H |
InChI Key |
PLWVZVSTYYUPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=CC=N3)OC(C2=O)(C)C.Cl |
Origin of Product |
United States |
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